2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide
Description
This compound features a pyridine core substituted with a 1,3-benzodioxol-5-yl group at position 6, a cyano group at position 3, and a trifluoromethyl group at position 4. A sulfanylacetamide moiety is attached at position 2, with the acetamide nitrogen further substituted by a 1-phenylethyl group. The trifluoromethyl and cyano groups enhance metabolic stability and electronic properties, while the 1,3-benzodioxol group may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3S/c1-14(15-5-3-2-4-6-15)29-22(31)12-34-23-17(11-28)18(24(25,26)27)10-19(30-23)16-7-8-20-21(9-16)33-13-32-20/h2-10,14H,12-13H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHQYUDOUZMAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by Fayad et al. (2019) demonstrated that compounds with similar structures could inhibit tumor growth in multicellular spheroids, suggesting that this compound may have similar effects against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate to significant antibacterial effects against several pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its effect on enzyme inhibition. It has been shown to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This inhibition could potentially lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide is thought to be mediated through multiple pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the benzodioxole structure may confer antioxidant properties, reducing oxidative stress in cells .
Case Studies
Several studies have investigated the biological effects of compounds structurally related to 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-{[6-(1,3-Benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS: 625378-19-0)
- Molecular Formula : C₂₂H₁₂F₅N₃O₃S vs. C₂₃H₁₆F₃N₃O₃S (target compound).
- Key Differences :
- The N-substituent in the analog is a 3,4-difluorophenyl group, whereas the target compound features a 1-phenylethyl group.
- Fluorine atoms in the analog increase electronegativity and may enhance metabolic stability compared to the lipophilic 1-phenylethyl group.
- Implications :
Sulfonamide Analog: N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
- Core Structure : Pyridine substituted with benzyloxy and methyl groups.
- Functional Groups : A sulfonamide replaces the sulfanylacetamide in the target compound.
- Comparison: Sulfonamides are more acidic (pKa ~1–2) than acetamides (pKa ~10–12), affecting ionization and protein-binding properties.
Indole-Based Acetamide: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide
- Structural Features : A bulky indole core with tert-butyl and chlorobenzoyl substituents.
- Comparison :
Data Table: Comparative Analysis
*Estimated based on structural similarity to .
Research Findings and Implications
- Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in the target compound and its analogs enhance resistance to oxidative metabolism, a critical feature for drug candidates .
- N-Substituent Effects : Fluorinated aryl groups (e.g., 3,4-difluorophenyl) improve solubility, while alkyl-aryl groups (e.g., 1-phenylethyl) favor blood-brain barrier penetration .
- Scaffold Flexibility : Pyridine-based compounds (target and analogs) exhibit rigidity conducive to target binding, whereas indole derivatives offer broader conformational adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
